Benzeneacetamide, 4-chloro-alpha-hydroxy-N-(2-(4-hydroxy-3-methoxyphenyl)ethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzeneacetamide, 4-chloro-alpha-hydroxy-N-(2-(4-hydroxy-3-methoxyphenyl)ethyl)- is a complex organic compound with the molecular formula C17H18ClNO4. This compound is characterized by the presence of a benzene ring, a chloro group, a hydroxy group, and a methoxyphenyl group. It is known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine .
Vorbereitungsmethoden
The synthesis of Benzeneacetamide, 4-chloro-alpha-hydroxy-N-(2-(4-hydroxy-3-methoxyphenyl)ethyl)- involves several steps. One common synthetic route includes the reaction of 4-chlorobenzeneacetic acid with 4-hydroxy-3-methoxyphenethylamine under specific conditions to form the desired product. The reaction typically requires the use of a catalyst and controlled temperature and pressure conditions to ensure high yield and purity .
Industrial production methods for this compound often involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to optimize reaction efficiency, minimize waste, and ensure consistent product quality .
Analyse Chemischer Reaktionen
Benzeneacetamide, 4-chloro-alpha-hydroxy-N-(2-(4-hydroxy-3-methoxyphenyl)ethyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Wissenschaftliche Forschungsanwendungen
Benzeneacetamide, 4-chloro-alpha-hydroxy-N-(2-(4-hydroxy-3-methoxyphenyl)ethyl)- has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of Benzeneacetamide, 4-chloro-alpha-hydroxy-N-(2-(4-hydroxy-3-methoxyphenyl)ethyl)- involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Benzeneacetamide, 4-chloro-alpha-hydroxy-N-(2-(4-hydroxy-3-methoxyphenyl)ethyl)- can be compared with other similar compounds, such as:
Benzeneacetic acid derivatives: These compounds share a similar benzene ring structure but differ in their functional groups and side chains.
Chlorobenzene derivatives: These compounds contain a chloro group attached to a benzene ring, but may have different substituents and properties.
Hydroxyphenyl derivatives: These compounds have a hydroxy group attached to a phenyl ring and may exhibit similar biological activities.
The uniqueness of Benzeneacetamide, 4-chloro-alpha-hydroxy-N-(2-(4-hydroxy-3-methoxyphenyl)ethyl)- lies in its specific combination of functional groups and its diverse range of applications .
Eigenschaften
CAS-Nummer |
528594-21-0 |
---|---|
Molekularformel |
C17H18ClNO4 |
Molekulargewicht |
335.8 g/mol |
IUPAC-Name |
2-(4-chlorophenyl)-2-hydroxy-N-[2-(4-hydroxy-3-methoxyphenyl)ethyl]acetamide |
InChI |
InChI=1S/C17H18ClNO4/c1-23-15-10-11(2-7-14(15)20)8-9-19-17(22)16(21)12-3-5-13(18)6-4-12/h2-7,10,16,20-21H,8-9H2,1H3,(H,19,22) |
InChI-Schlüssel |
IEKPXXSTLVFKGI-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=CC(=C1)CCNC(=O)C(C2=CC=C(C=C2)Cl)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.